molecular formula C9H10ClNO B6614475 1-amino-2,3-dihydro-1H-inden-2-one hydrochloride CAS No. 1280710-21-5

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride

Cat. No.: B6614475
CAS No.: 1280710-21-5
M. Wt: 183.63 g/mol
InChI Key: KGHWRZKSKPLDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride is a chemical compound with the molecular formula C9H10ClNO It is a derivative of indanone, a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2,3-dihydro-1H-inden-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indanone, which is commercially available or can be synthesized from indene.

    Amination: The indanone undergoes an amination reaction to introduce the amino group. This can be achieved using reagents such as ammonia or amines under appropriate conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indanone derivatives.

Scientific Research Applications

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-2,3-dihydro-1H-inden-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-2,3-dihydro-1H-inden-4-ol hydrochloride
  • 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride
  • 1-amino-2,3-dihydro-1H-inden-2-ol

Uniqueness

1-amino-2,3-dihydro-1H-inden-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bicyclic structure and the presence of both amino and carbonyl groups make it a versatile compound for various applications.

Properties

IUPAC Name

1-amino-1,3-dihydroinden-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c10-9-7-4-2-1-3-6(7)5-8(9)11;/h1-4,9H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHWRZKSKPLDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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